Benzofuran-6-ylmethanol
Overview
Description
Benzofuran-6-ylmethanol is a chemical compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzofuran-6-ylmethanol typically involves the cyclization of appropriate precursors. One common method involves the cyclization of 4-formyl-3-hydroxybenzoic acid methyl ester with diethyl bromomalonate, followed by hydrolysis and acidification, and then copper-catalyzed decarboxylation . Another method involves the Wittig reaction followed by ring closure to obtain the benzofuran ring .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthetic routes for higher yields and safety. The use of novel synthesis methods, such as free radical cyclization cascades and proton quantum tunneling, has been explored to achieve higher yields and fewer side reactions .
Chemical Reactions Analysis
Types of Reactions
Benzofuran-6-ylmethanol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to obtain derivatives with desired properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used to oxidize this compound to its corresponding aldehyde or carboxylic acid derivatives.
Reduction: Reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used to reduce this compound to its corresponding alcohol or alkane derivatives.
Substitution: Substitution reactions often involve nucleophiles such as halides, amines, and thiols to replace the hydroxyl group in this compound with other functional groups.
Major Products Formed
The major products formed from these reactions include benzofuran-6-carboxylic acid, benzofuran-6-aldehyde, and various substituted benzofuran derivatives .
Scientific Research Applications
Benzofuran-6-ylmethanol has a wide range of scientific research applications due to its unique structural features and biological activities. Some of the key applications include:
Mechanism of Action
The mechanism of action of benzofuran-6-ylmethanol involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit enzymes such as carbonic anhydrase and tyrosinase, which are involved in various physiological processes . The exact molecular targets and pathways involved in the action of this compound are still under investigation.
Comparison with Similar Compounds
Benzofuran-6-ylmethanol can be compared with other similar compounds, such as benzothiophene and benzofuran derivatives. These compounds share similar structural features but differ in their biological activities and applications. Some of the similar compounds include:
Benzothiophene: Known for its anti-cancer and anti-inflammatory properties.
Angelicin: Used in the treatment of skin diseases such as psoriasis.
Bergapten: Known for its anti-arrhythmic and anti-cancer activities.
Properties
IUPAC Name |
1-benzofuran-6-ylmethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c10-6-7-1-2-8-3-4-11-9(8)5-7/h1-5,10H,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYSQZXILSLIIT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CO2)CO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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